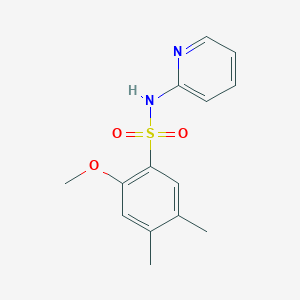
2-methoxy-4,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-4,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide, also known as MPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-methoxy-4,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins. This inhibition can lead to a reduction in inflammation and tissue damage.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the inflammatory response. This compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-methoxy-4,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide in lab experiments is its relatively low toxicity and high solubility. This makes it a suitable candidate for in vitro and in vivo studies. However, this compound has been shown to have limited stability in certain conditions, which can affect its efficacy and reproducibility in lab experiments.
Direcciones Futuras
There are several future directions for research on 2-methoxy-4,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide. One area of interest is the development of more efficient and cost-effective synthesis methods. Another area of research is the identification of new targets for this compound, which could lead to the development of novel therapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method is relatively simple, and it has been extensively studied for its anti-inflammatory, anti-tumor, and anti-cancer properties. While there are limitations to its use in lab experiments, this compound holds promise as a therapeutic agent for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of 2-methoxy-4,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide involves the reaction of 2-aminopyridine with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base. The resulting product is then treated with methoxyamine hydrochloride to obtain this compound. The synthesis method is relatively simple and has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
2-methoxy-4,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide has been extensively studied for its potential applications in various scientific fields. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. This compound has also been investigated for its potential use as a therapeutic agent for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
Fórmula molecular |
C14H16N2O3S |
|---|---|
Peso molecular |
292.36 g/mol |
Nombre IUPAC |
2-methoxy-4,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C14H16N2O3S/c1-10-8-12(19-3)13(9-11(10)2)20(17,18)16-14-6-4-5-7-15-14/h4-9H,1-3H3,(H,15,16) |
Clave InChI |
AGUPVYMJDTXYRU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=CC=N2)OC |
SMILES canónico |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=CC=N2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-bromo-5-methyl-2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B272497.png)







![3-methyl-N-[3-(4-morpholinyl)propyl]-4-propoxybenzenesulfonamide](/img/structure/B272540.png)
![4-methoxy-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B272542.png)

